Cas no 61339-54-6 (4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide)

4-Chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide is a specialized organic compound featuring a cycloheptabthiophene core functionalized with a cyano group and an N-substituted butanamide side chain terminating in a chloro moiety. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and material science, where its reactive sites enable further derivatization. The chloro and cyano groups enhance electrophilic reactivity, facilitating nucleophilic substitution or cyclization reactions. Its cycloheptabthiophene scaffold contributes to unique electronic properties, making it valuable in the development of heterocyclic frameworks. The compound's stability under standard conditions ensures consistent handling and storage, supporting its use in research and industrial processes.
4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide structure
61339-54-6 structure
Product Name:4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide
CAS No:61339-54-6
MF:C14H17ClN2OS
MW:296.815581083298
CID:483362
PubChem ID:4575462
Update Time:2025-10-23

4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide Chemical and Physical Properties

Names and Identifiers

    • Butanamide,4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-
    • 4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide
    • SR-01000009382
    • UPCMLD0ENAT0507-5096:001
    • 61339-54-6
    • 4-CHLORO-N-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}BUTANAMIDE
    • F0825-0280
    • AKOS001029190
    • Z56447116
    • 4-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide
    • SR-01000009382-1
    • Inchi: 1S/C14H17ClN2OS/c15-8-4-7-13(18)17-14-11(9-16)10-5-2-1-3-6-12(10)19-14/h1-8H2,(H,17,18)
    • InChI Key: BUWZJMRRAIYCCS-UHFFFAOYSA-N
    • SMILES: ClCCCC(NC1=C(C#N)C2=C(CCCCC2)S1)=O

Computed Properties

  • Exact Mass: 296.07521
  • Monoisotopic Mass: 296.0750120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 81.1Ų

Experimental Properties

  • PSA: 52.89

4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0825-0280-2μmol
4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}butanamide
61339-54-6 90%+
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4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide Related Literature

Additional information on 4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide

Compound CAS No 61339-54-6: 4-Chloro-N-{3-Cyano-4H,5H,6H,7H,8H-Cycloheptabthiophen-2-Yl}Butanamide

The compound with CAS No 61339-54-6, known as 4-chloro-N-{3-cyano-4H,5H,6H,7H,8H-cycloheptabthiophen-2-yl}butanamide, is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound is characterized by its unique structure, which includes a cycloheptabthiophene core substituted with a cyano group and a chloro substituent, along with a butanamide functional group.

Recent studies have highlighted the potential of this compound in the development of advanced materials for electronic applications. The cycloheptabthiophene moiety is known for its exceptional electronic properties, making it a promising candidate for use in organic semiconductors and flexible electronics. Researchers have demonstrated that the presence of the cyano group significantly enhances the molecule's electron-withdrawing capabilities, thereby improving its conductivity and stability under various environmental conditions.

In addition to its electronic applications, this compound has shown potential in the field of drug discovery. The butanamide group is often associated with bioavailability and pharmacokinetic properties, making this compound a valuable lead in the development of new therapeutic agents. Recent experiments have indicated that this compound exhibits selective binding to certain protein targets, suggesting its potential role in treating various diseases.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The incorporation of the chloro substituent into the molecule's structure is particularly challenging due to its sensitivity to certain reaction conditions. However, recent advancements in synthetic chemistry have enabled researchers to overcome these challenges, paving the way for large-scale production of this compound.

From an environmental perspective, this compound has been subjected to rigorous testing to assess its biodegradability and toxicity levels. Preliminary results suggest that it has low toxicity and is biodegradable under specific conditions, making it a more environmentally friendly option compared to some traditional materials used in similar applications.

In conclusion, the compound with CAS No 61339-54-6 represents a significant advancement in organic chemistry with diverse applications across multiple industries. Its unique structure and properties make it a valuable asset for researchers seeking innovative solutions in materials science and pharmaceuticals.

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